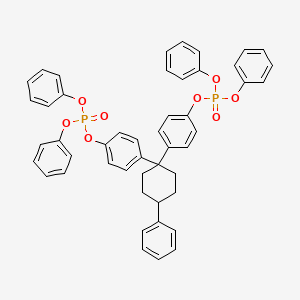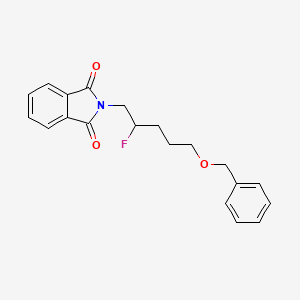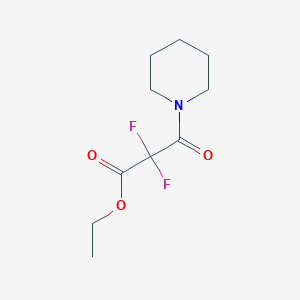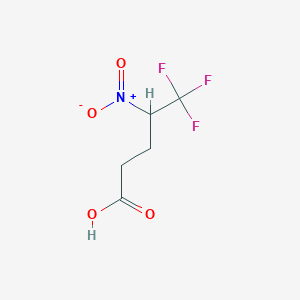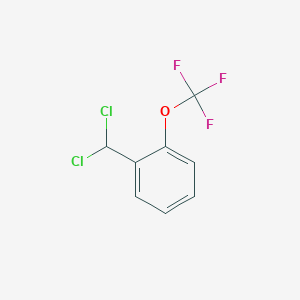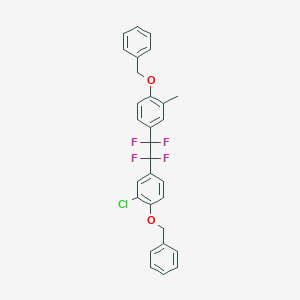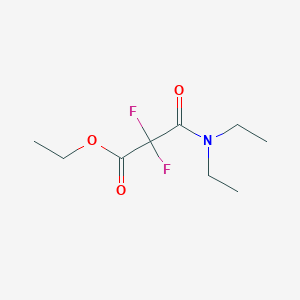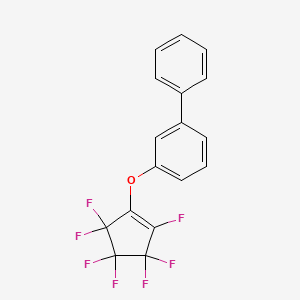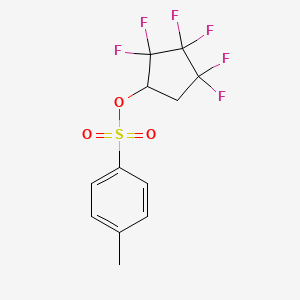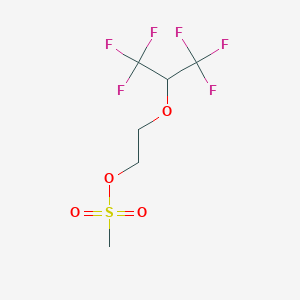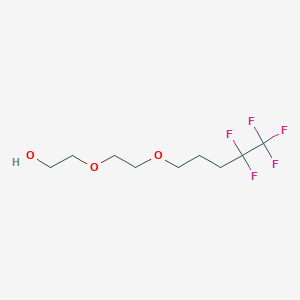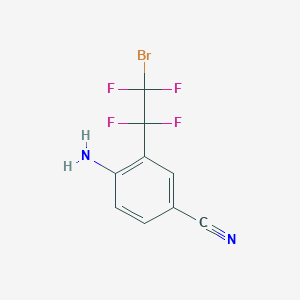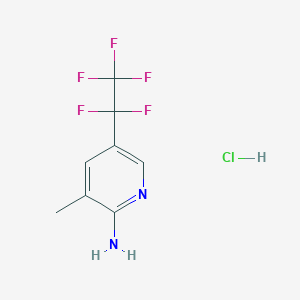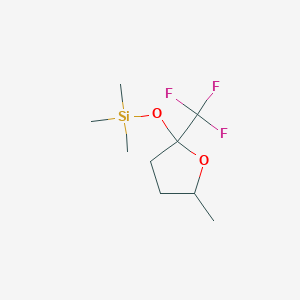
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a specialized organic compound characterized by its unique structural features, including a tetrahydrofuran ring substituted with a methyl group, a trifluoromethyl group, and a trimethylsilyloxy group
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: The initial step often involves halogenation of the starting material to introduce a reactive site for further functionalization.
Nucleophilic Substitution: Subsequent steps may involve nucleophilic substitution reactions to introduce the trifluoromethyl and trimethylsilyloxy groups.
Reduction: Final steps may include reduction reactions to achieve the desired structural configuration.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce other functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydride (NaH) and trimethylsilyl chloride (TMS-Cl) are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe or reagent for studying enzyme mechanisms and metabolic pathways. Medicine: Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors, leading to its biological activity.
類似化合物との比較
5-Methyl-2-trifluoromethyl-tetrahydrofuran: Lacks the trimethylsilyloxy group.
2-Trifluoromethyl-tetrahydrofuran: Lacks both the methyl and trimethylsilyloxy groups.
5-Methyl-tetrahydrofuran: Lacks the trifluoromethyl group.
Uniqueness: 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is unique due to the presence of both the trifluoromethyl and trimethylsilyloxy groups, which confer distinct chemical and physical properties compared to similar compounds. These groups enhance its reactivity and stability, making it a valuable compound in various applications.
特性
IUPAC Name |
trimethyl-[5-methyl-2-(trifluoromethyl)oxolan-2-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O2Si/c1-7-5-6-8(13-7,9(10,11)12)14-15(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRTZVMZJNCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
